molecular formula C20H19N3O6 B13840291 tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate

tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate

Cat. No.: B13840291
M. Wt: 397.4 g/mol
InChI Key: BSJCEYWBUWWTQQ-UHFFFAOYSA-N
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Description

tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate: is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a tert-butyl ester group, a methoxycarbonylphenyl group, and a nitroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate typically involves multiple steps, including the formation of the indazole core, introduction of the nitro group, and esterification with tert-butyl groups. Common synthetic routes may involve:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Esterification: The final step involves esterification with tert-butyl groups, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole core can interact with various enzymes or receptors. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(3-methoxycarbonylphenyl)piperazine-1-carboxylate
  • tert-butyl 3-(4-methoxycarbonylphenyl)piperazine-1-carboxylate

Uniqueness

tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate is unique due to the presence of the nitroindazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

tert-butyl 3-(4-methoxycarbonylphenyl)-6-nitroindazole-1-carboxylate

InChI

InChI=1S/C20H19N3O6/c1-20(2,3)29-19(25)22-16-11-14(23(26)27)9-10-15(16)17(21-22)12-5-7-13(8-6-12)18(24)28-4/h5-11H,1-4H3

InChI Key

BSJCEYWBUWWTQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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